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molecular formula C11H13ClO4 B8336914 4-(2-Chloro-ethoxy)-5-methoxy-benzoic acid methyl ester

4-(2-Chloro-ethoxy)-5-methoxy-benzoic acid methyl ester

Cat. No. B8336914
M. Wt: 244.67 g/mol
InChI Key: LQVPFNOFBAQSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367824B2

Procedure details

In a 50 mL volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed 1.02 g (4.08 mmol) of methyl 4-(2-chloroethoxy)-3-methoxybenzoate (purity: 98%) obtained in Reference Example III-1, 0.03 g (0.40 mmol) of sodium nitrite, and 1.25 mL of acetic acid. The resulting mixture was heated to 40° C. under stirring. To the reaction mixture was dropwise added slowly 1.72 g (16.5 mmol) of nitric acid (60 wt. %), and the mixture was heated to the same temperature for 5 hours. After the reaction was complete, 5 mL of water was added to the reaction mixture, and the aqueous mixture was cooled to 20° C., precipitating a crystalline product. The crystalline product was collected by filtration, washed with 5 mL of water, and dried under reduced pressure, to give 1.12 g (isolated yield: 93.0%, purity: 98% in terms of area percentage determined by high performance liquid chromatography) of methyl 5-methoxy-4-(2-chloroethoxy)-2-nitrobenzoate as a white crystalline product.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
reactant
Reaction Step Three
Quantity
1.72 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1[O:15][CH3:16].[N:17]([O-:19])=[O:18].[Na+].C(O)(=O)C.[N+]([O-])(O)=O>O>[CH3:16][O:15][C:6]1[C:5]([O:4][CH2:3][CH2:2][Cl:1])=[CH:14][C:13]([N+:17]([O-:19])=[O:18])=[C:8]([CH:7]=1)[C:9]([O:11][CH3:12])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
ClCCOC1=C(C=C(C(=O)OC)C=C1)OC
Step Two
Name
Quantity
0.03 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1.72 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 mL volume glass flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to the same temperature for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous mixture was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
precipitating a crystalline product
FILTRATION
Type
FILTRATION
Details
The crystalline product was collected by filtration
WASH
Type
WASH
Details
washed with 5 mL of water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 966.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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